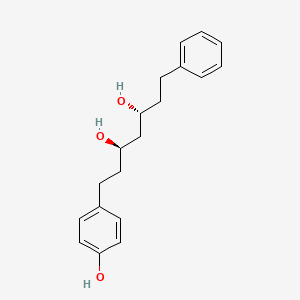
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol is a compound with the molecular formula C19H24O3 and a molecular weight of 300.39206.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, chiral catalysts, and specific solvents to ensure the correct configuration of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can produce different alcohol derivatives .
Applications De Recherche Scientifique
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, myocardial infarction, and oesophageal cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol involves its interaction with specific molecular targets and pathways. It is known to target genes such as LTA4H, which is associated with inflammation and other diseases. The compound’s effects are mediated through its interaction with these targets, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol derivatives with different substituents on the phenyl rings.
- Other chiral diols with similar molecular structures and properties .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both hydroxyl and phenyl groups, which contribute to its unique chemical and biological properties. This compound’s ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C19H24O3 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18-22H,8-9,12-14H2/t18-,19-/m1/s1 |
Clé InChI |
GIJBVGHAAVSQGB-RTBURBONSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


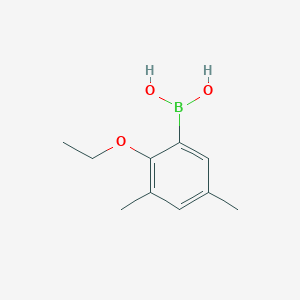


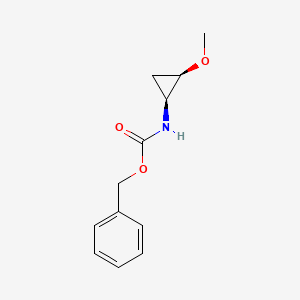

![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
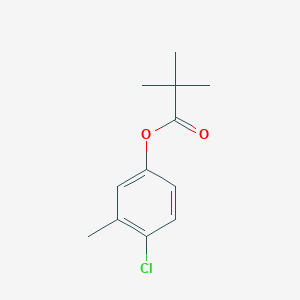


![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)
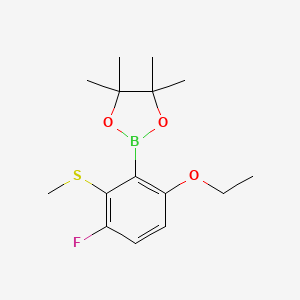
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
